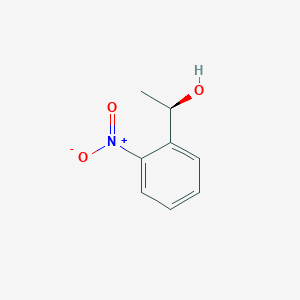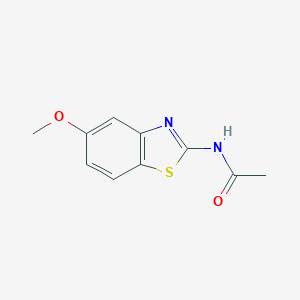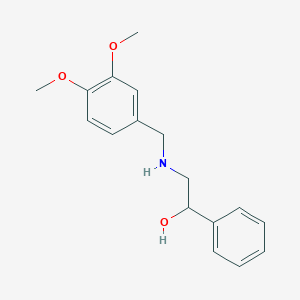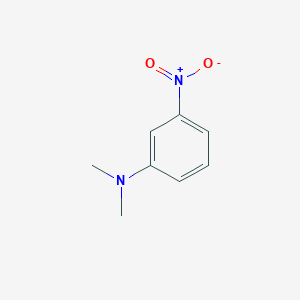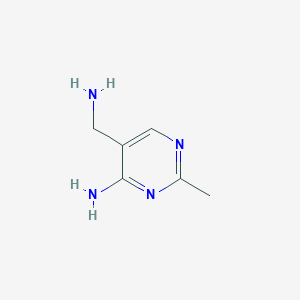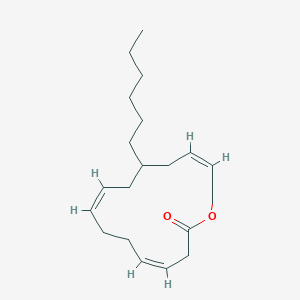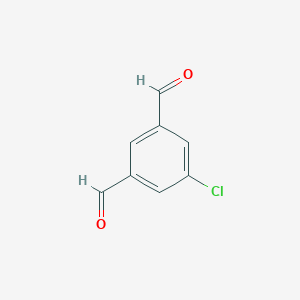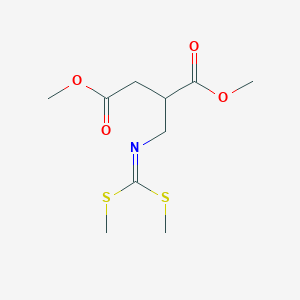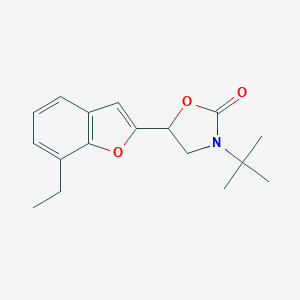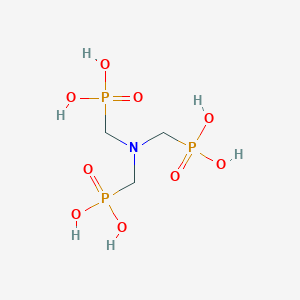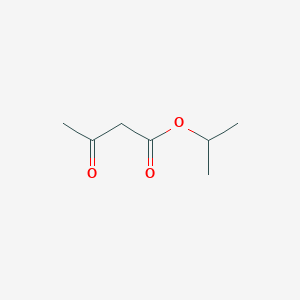
Isopropyl acetoacetate
概要
説明
Synthesis Analysis
The synthesis of isopropyl acetoacetate involves key methodologies that ensure the production of this compound with high purity and yield. Notably, the literature highlights the importance of catalytic systems and reaction conditions in optimizing the synthesis process. For instance, isoxazolone derivatives, which show significant biological and medicinal properties, are synthesized through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions, showcasing the versatility of acetoacetate derivatives in chemical synthesis (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of isopropyl acetoacetate plays a pivotal role in its reactivity and application in chemical synthesis. Its structure, characterized by the presence of both ester and keto functional groups, allows for a variety of chemical transformations. The compound's ability to participate in reactions as both an electrophile and nucleophile underpins its utility in organic synthesis and the production of complex molecules.
Chemical Reactions and Properties
Isopropyl acetoacetate is involved in numerous chemical reactions, including esterification, condensation, and Michael addition, attributable to its functional groups. These reactions are fundamental in the synthesis of heterocyclic compounds and other organic materials. The compound's reactivity with different reagents under specific conditions highlights its significance in synthetic chemistry and material science.
Physical Properties Analysis
The physical properties of isopropyl acetoacetate, such as boiling point, melting point, and solubility in various solvents, are crucial for its application in chemical synthesis and industrial processes. Understanding these properties is essential for the design and optimization of reaction conditions, ensuring efficient production and application of the compound.
Chemical Properties Analysis
The chemical properties of isopropyl acetoacetate, including its stability under various conditions, reactivity with different chemical reagents, and participation in catalytic cycles, are central to its utility in organic synthesis. Studies focusing on these properties provide insights into the mechanisms of reactions involving isopropyl acetoacetate and pave the way for the development of new synthetic methodologies and materials.
科学的研究の応用
Neurological Research : Isopropyl alcohol influences neurological activity, such as increasing the threshold for electrical convulsions in rats and enhancing the cortical depressant efficiency of certain drugs without causing motor depression or narcosis (Driver, 1947).
Chemical Synthesis : Isopropyl 2-propoxyacetate serves as an effective acylating agent for enantiomer selective N-acylation of racemic amines, crucial for chemical synthesis processes (Olah et al., 2018). Additionally, methods to regioselectively remove isopropylidene groups in protected pyranoside systems can streamline complex oligosaccharide synthesis (Zhang & Ling, 2017).
Metabolic and Pharmaceutical Research : The study of isopropyl alcohol metabolism, particularly in understanding its presence in pharmaceutical and cosmetic products, is significant (Cook & Smith, 1929).
Industrial Applications : Research has optimized the synthesis of isopropyl acetate using acetone, providing insights for industrial production (Zhang et al., 2021).
Biotechnological Research : Genetic engineering in Escherichia coli strains enhances their tolerance to isopropanol and acetone, which is promising for metabolic engineering research (Zhou et al., 2019).
Forensic Science : The presence of isopropyl alcohol in various substrates is a marker in forensic investigations, particularly in cases of ketosis (Palmiere et al., 2012).
Fuel and Energy Research : The separation of isopropyl alcohol and ethyl acetate by extractive distillation, using specific solvents, offers renewable fuel sources (Zhang et al., 2020).
Safety And Hazards
Isopropyl Acetoacetate is classified as a combustible liquid and causes skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to wash with plenty of soap and water . If skin irritation occurs, medical advice should be sought .
将来の方向性
The future outlook for the Isopropyl Acetoacetate market is promising . The market is expected to experience significant growth due to increasing demand for pharmaceuticals and pigments in various industries . The expanding organic synthesis industry is also contributing to the market growth . The growing awareness regarding sustainable and eco-friendly chemicals is boosting the demand for Isopropyl Acetoacetate .
特性
IUPAC Name |
propan-2-yl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIRWAJDFKJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060253 | |
| Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isopropyl acetoacetate | |
CAS RN |
542-08-5 | |
| Record name | Isopropyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38GTB2C6XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

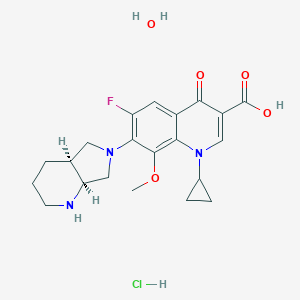
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

